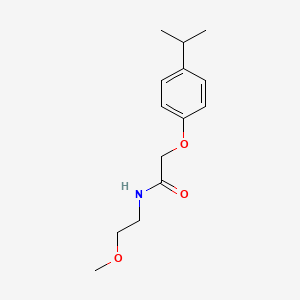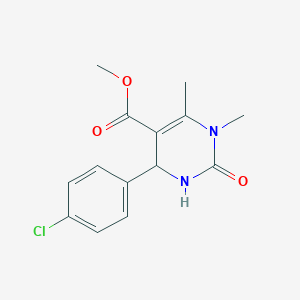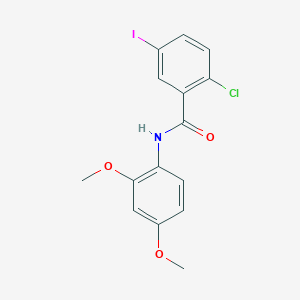
2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed in the 1990s as a potential treatment for metabolic disorders such as diabetes and obesity. However, it has gained popularity in recent years as a performance-enhancing drug among athletes due to its ability to improve endurance and increase energy levels. In
Mécanisme D'action
2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in an improvement in endurance and energy levels.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to an increase in energy production. It also reduces inflammation and oxidative stress, which are associated with several diseases. Additionally, it improves insulin sensitivity and lipid metabolism, which can help in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable and can be stored for a long time. However, it has limitations in terms of its solubility in water, which can make it difficult to administer in experiments. It also has potential toxicity concerns, which need to be carefully evaluated.
Orientations Futures
There are several future directions for the study of 2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide. One area of research is the development of more potent and selective PPARδ agonists. Another area is the investigation of its potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and neurodegenerative disorders. Additionally, there is a need for more studies to evaluate its safety and toxicity in humans.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide involves the reaction of 4-isopropylphenol with ethyl chloroacetate in the presence of a strong base such as sodium hydride. The resulting intermediate is then reacted with 2-methoxyethylamine to form the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and enhance lipid metabolism in animal models. It has also been investigated as a potential treatment for cardiovascular diseases, neurodegenerative disorders, and cancer.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(2)12-4-6-13(7-5-12)18-10-14(16)15-8-9-17-3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQYYOGMELPQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione](/img/structure/B5123385.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5123387.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5123406.png)
![4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5123409.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide](/img/structure/B5123427.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5123447.png)
![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5123460.png)

![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5123472.png)

